Ethyl D-glucopyranoside

Description

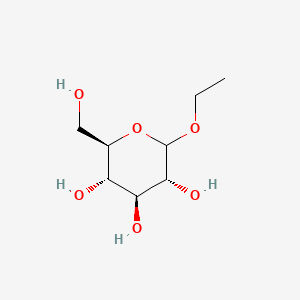

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R)-2-ethoxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O6/c1-2-13-8-7(12)6(11)5(10)4(3-9)14-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7-,8?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYUFTYLVLQZQNH-KEWYIRBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C(C(C(C(O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601022027 | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34625-23-5, 30285-48-4 | |

| Record name | Ethyl glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34625-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034625235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601022027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl D-glucoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fischer Glycosidation of D-Glucose to Ethyl D-Glucopyranoside

This guide provides a comprehensive technical overview of the Fischer glycosidation, a cornerstone reaction in carbohydrate chemistry. We will focus specifically on the synthesis of ethyl D-glucopyranoside from D-glucose, a process widely employed in research and industry. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the reaction's mechanism, a detailed experimental protocol, and critical parameters for success.

Introduction: The Significance of Glycosides and the Fischer Synthesis

Glycosides, compounds in which a sugar group is bonded to another functional group via a glycosidic bond, are ubiquitous in nature and central to numerous biological processes.[1] Their roles span from energy storage and structural components to cell recognition and signaling. The synthesis of these molecules is therefore of paramount importance in fields ranging from medicinal chemistry to materials science.

The Fischer glycosidation, first reported by Nobel laureate Emil Fischer between 1893 and 1895, remains a direct and fundamental method for preparing simple glycosides.[2] The reaction involves treating a reducing sugar, such as D-glucose, with an alcohol in the presence of a strong acid catalyst.[3] A key advantage of this method is its operational simplicity, often utilizing unprotected carbohydrates and the alcohol as both reactant and solvent.[4][5] This guide will dissect this classic transformation, providing the causal logic behind experimental choices to ensure reproducible and optimized outcomes.

The Reaction Mechanism: A Step-by-Step Analysis

The Fischer glycosidation is an equilibrium process governed by thermodynamics.[2] Understanding its mechanism is crucial for controlling the reaction's outcome, particularly the formation of different isomers.

The reaction proceeds via the following key steps:

-

Protonation of the Anomeric Hydroxyl: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal form of D-glucose. This converts the hydroxyl group into a good leaving group (water).

-

Formation of the Oxocarbenium Ion: The protonated hydroxyl group departs as a water molecule, leading to the formation of a resonance-stabilized cyclic oxocarbenium ion. This intermediate is crucial for the subsequent nucleophilic attack.[6]

-

Nucleophilic Attack by Ethanol: An ethanol molecule, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from two faces, leading to the formation of both α and β anomers.

-

Deprotonation: The resulting oxonium ion is deprotonated to yield the neutral ethyl glucoside product and regenerate the acid catalyst.

Isomeric Control: Furanosides vs. Pyranosides and the Anomeric Effect

The Fischer glycosidation can yield a complex mixture of isomers: five-membered ring furanosides and six-membered ring pyranosides, each with two possible anomeric configurations (α and β).[5][7]

-

Kinetic vs. Thermodynamic Control: Shorter reaction times tend to favor the formation of furanosides, which are the kinetic products. However, given sufficient time and energy (e.g., under reflux), the system equilibrates to the more thermodynamically stable pyranoside forms.[2][3]

-

The Anomeric Effect: The final ratio of α to β pyranosides is governed by the anomeric effect. This stereoelectronic phenomenon describes the tendency of an electronegative substituent at the anomeric carbon (C1) of a pyranose ring to favor an axial orientation over the sterically less hindered equatorial position.[8] This effect is often explained by a stabilizing hyperconjugation interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond.[9] Consequently, for D-glucose, the α-anomer (with an axial ethoxy group) is often the thermodynamically preferred product.[2][8]

Caption: Reaction mechanism of Fischer glycosidation.

Experimental Protocol: Synthesis of Ethyl D-Glucopyranoside

This protocol describes a robust procedure for the synthesis of ethyl D-glucopyranoside. The self-validating nature of this protocol lies in the clear checkpoints for reaction completion and purification.

Materials and Reagents:

-

D-Glucose (anhydrous)

-

Ethanol (absolute, ≥99.5%)

-

Acid Catalyst: Sulfuric acid (conc.) or a strongly acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form)

-

Neutralizing Agent: Sodium carbonate (anhydrous) or sodium bicarbonate for sulfuric acid; filtration for the resin.

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl acetate/Methanol or Dichloromethane/Methanol mixtures)

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 10.0 g of anhydrous D-glucose in 100 mL of absolute ethanol. The use of a large excess of ethanol is critical as it serves as both the solvent and a reactant, driving the reaction equilibrium toward the product side.[5][6]

-

Catalyst Addition:

-

Homogeneous Catalysis: Carefully add 1.0 mL of concentrated sulfuric acid dropwise to the stirring suspension.

-

Heterogeneous Catalysis: Alternatively, add 10 g of pre-washed and dried Amberlite IR-120 (H⁺) resin. Heterogeneous catalysts are often preferred as they simplify downstream purification.[10]

-

-

Reaction Execution: Heat the mixture to reflux (approximately 78 °C) with vigorous stirring. Allow the reaction to proceed for 12-24 hours. Longer reaction times ensure the conversion of the initial kinetic furanoside products to the more stable pyranoside forms.[2]

-

Reaction Monitoring: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as 8:2 ethyl acetate:methanol. The disappearance of the D-glucose spot (which typically remains at the baseline) indicates reaction completion.

-

Work-up and Neutralization:

-

Cool the reaction mixture to room temperature.

-

For Sulfuric Acid: Slowly add anhydrous sodium carbonate or sodium bicarbonate with stirring until the effervescence ceases and the pH is neutral.

-

For Resin Catalyst: Simply filter the reaction mixture to remove the resin beads. Wash the resin with a small amount of ethanol.

-

-

Solvent Removal: Filter the neutralized mixture to remove the salts. Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the ethanol. This will yield a viscous syrup.

-

Purification: Purify the crude syrup by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate and methanol (e.g., starting with 95:5 and gradually increasing the methanol polarity) to separate the anomeric products from any unreacted glucose and oligosaccharide byproducts.[11][12] Combine the fractions containing the product (identified by TLC) and remove the solvent under reduced pressure.

-

Drying: Dry the purified product under high vacuum to remove residual solvents, yielding ethyl D-glucopyranoside as a colorless solid or syrup.

Critical Process Parameters and Optimization

The yield and stereoselectivity of the Fischer glycosidation are highly dependent on several factors.[13] Optimizing these parameters is key to achieving the desired outcome.

| Parameter | Effect on Reaction | Rationale & Expert Insights |

| Temperature | Affects reaction rate and equilibrium. | Refluxing conditions are standard to provide sufficient energy for the system to reach thermodynamic equilibrium, favoring the pyranoside product.[2] Excessively high temperatures can lead to charring and byproduct formation. |

| Reaction Time | Governs the isomeric distribution. | Short reaction times (1-4 hours) can isolate furanosides (kinetic products). Extended times (12-24 hours) are necessary to ensure equilibration to the thermodynamically stable α-pyranoside.[3] |

| Acid Catalyst | Type and concentration influence rate. | Strong protic acids like H₂SO₄ or HCl are effective but require careful neutralization.[6] Heterogeneous catalysts like acidic resins (Amberlite) or zeolites simplify workup and are reusable.[4][10] The catalyst loading must be sufficient to drive the reaction without causing degradation. |

| Ethanol/Glucose Ratio | Shifts the reaction equilibrium. | A large excess of ethanol (often used as the solvent) acts according to Le Châtelier's principle, driving the equilibrium towards the formation of the glycoside product and minimizing the reverse reaction (hydrolysis).[5] |

| Water Content | Inhibits the forward reaction. | The reaction produces water as a byproduct.[6] Starting with anhydrous reagents (especially ethanol and glucose) is crucial for maximizing yield, as the presence of water can drive the equilibrium back towards the starting materials. |

Product Characterization: A Self-Validating System

Confirming the structure and purity of the synthesized ethyl D-glucopyranoside is essential. A combination of spectroscopic and physical methods provides a self-validating system for characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This is the most powerful tool for determining the anomeric configuration. The anomeric proton (H-1) of the α-anomer typically appears as a doublet with a small coupling constant (³J(H1,H2) ≈ 3-4 Hz) due to its axial-equatorial relationship with H-2. In contrast, the β-anomer's anomeric proton has a larger coupling constant (³J(H1,H2) ≈ 7-8 Hz) due to a diaxial relationship.[12]

-

¹³C NMR: The chemical shift of the anomeric carbon (C-1) also differs between anomers, providing complementary structural information.

-

-

Polarimetry:

-

This technique measures the rotation of plane-polarized light by a chiral molecule. The α and β anomers are diastereomers and will have different specific rotation values ([α]D).[14] By comparing the measured specific rotation of the product mixture to the literature values for the pure anomers, the anomeric ratio (α:β) can be accurately determined. For example, D-glucose has a specific rotation of +52.7°.[14]

-

-

Mass Spectrometry (MS):

Caption: Experimental workflow for ethyl D-glucopyranoside synthesis.

References

-

Wikipedia. Fischer glycosidation. [Link]

-

Crabtree, R. H. (2012). On a so-called “kinetic anomeric effect” in chemical glycosylation. RSC Publishing. [Link]

-

Jung, J., et al. (n.d.). Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. ResearchGate. [Link]

-

Schmidt, M., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. National Center for Biotechnology Information. [Link]

-

Wikipedia. Anomeric effect. [Link]

-

Kim, J. H., et al. (n.d.). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. National Center for Biotechnology Information. [Link]

-

Utsuki, T., et al. (2017). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. Springer. [Link]

-

Mukhopadhyay, B., et al. (2007). Sulfuric Acid Immobilized on Silica: An Excellent Catalyst for Fischer Type Glycosylation. ResearchGate. [Link]

-

Schmidt, M., et al. (2022). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. PubMed. [Link]

-

Heinonen, J., et al. (2013). Chromatographic separation of ethyl-β-D-glucopyranoside and D-glucose with steady-state recycling chromatography. ResearchGate. [Link]

-

Le, T. N., et al. (2018). Fischer glycosylation. Slideshare. [Link]

-

Heinonen, J. (2011). Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside. LUTPub. [Link]

-

Jung, J., et al. (2022). Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. ResearchGate. [Link]

-

Corzana, F., et al. (2014). A True Reverse Anomeric Effect Does Exist After All: A Hydrogen Bonding Stereocontrolling Effect in 2-Iminoaldoses. PubMed Central. [Link]

-

LibreTexts. (2021). Disaccharides and Glycosidic Bonds. Chemistry LibreTexts. [Link]

-

Boltje, T. J., et al. (2009). Selective Glycosylation: Synthetic Methods and Catalysts. ResearchGate. [Link]

-

Schmidt, M., et al. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. SpringerLink. [Link]

-

Bionity.com. Fischer glycosidation. [Link]

-

Liu, H., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. National Center for Biotechnology Information. [Link]

-

Schmidt, M., et al. (2022). (PDF) Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. ResearchGate. [Link]

-

Hansen, M. S., et al. (2024). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

-

Martin, F., et al. (1970). Synthesis and properties of some aD-alkyl glucosides and mannosides: apparent molal volumes and solubilization of nitrobenzene in water at 25 "C. Canadian Journal of Chemistry. [Link]

-

Papakyriakou, A., et al. (2024). Synthesis, In Silico and Kinetics Evaluation of N-(β-d-glucopyranosyl)-2-arylimidazole-4(5)-carboxamides and N-(β-d-glucopyranosyl)-4(5)-arylimidazole-2-carboxamides as Glycogen Phosphorylase Inhibitors. MDPI. [Link]

-

ResearchGate. Figure S5: ¹H NMR (D2O) spectrum of (2-azidoethyl)-α-D-mannopyranoside. [Link]

-

Hartmann Analytic. Ethyl-alpha-D-glucopyranoside, [glucose-1-¹⁴C]. [Link]

-

In-Salah, A., et al. (2021). Identification and Isolation of Constituents Contained in Venoms and Plant Extracts. IntechOpen. [Link]

-

National Center for Biotechnology Information. Ethyl D-glucopyranoside. PubChem. [Link]

-

National Center for Biotechnology Information. Ethyl alpha-d-glucopyranoside. PubChem. [Link]

-

Matsuo, K., et al. (2018). Vacuum-Ultraviolet Electronic Circular Dichroism Study of Methyl alpha-D-Glucopyranoside in Aqueous Solution by Time-Dependent Density Functional Theory. ResearchGate. [Link]

-

Vernier Science Education. (2022, May 13). Demystifying Polarimetry with Common Food Chemistry Experiments [Video]. YouTube. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 3. Fischer_glycosidation [bionity.com]

- 4. researchgate.net [researchgate.net]

- 5. Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

- 8. Anomeric effect - Wikipedia [en.wikipedia.org]

- 9. On a so-called “kinetic anomeric effect” in chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cdnsciencepub.com [cdnsciencepub.com]

- 13. researchgate.net [researchgate.net]

- 14. cdn.pasco.com [cdn.pasco.com]

- 15. Ethyl D-glucopyranoside | C8H16O6 | CID 11127487 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Ethyl alpha-d-glucopyranoside | C8H16O6 | CID 91694274 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Enzymatic Synthesis of Ethyl β-D-Glucopyranoside Using β-Glucosidase

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the enzymatic synthesis of ethyl β-D-glucopyranoside. Moving beyond simple protocols, this document elucidates the fundamental principles governing the reaction, explores critical parameters for process optimization, and offers detailed, field-proven methodologies. Our focus is on the causality behind experimental choices, ensuring a robust and reproducible synthesis strategy.

Strategic Overview: The Case for Enzymatic Synthesis

Ethyl β-D-glucopyranoside is a valuable alkyl glucoside with applications in pharmaceuticals, cosmetics, and glycobiology research.[1][2] Traditionally, its synthesis involves chemical methods, such as Fischer glycosylation, which often require harsh conditions, toxic catalysts, and complex protection-deprotection steps, leading to a mixture of anomers and byproducts.[3]

Enzymatic synthesis, employing β-glucosidases (EC 3.2.1.21), presents a compelling green alternative. These enzymes offer high stereo- and regioselectivity, operate under mild reaction conditions (ambient temperature and neutral pH), and reduce downstream purification challenges, aligning with the principles of sustainable chemistry.[3][4] This guide focuses on harnessing the synthetic capabilities of β-glucosidases, shifting their function from their native hydrolytic role to a productive glycosidic bond formation.

The Catalyst: Understanding β-Glucosidase

β-Glucosidases are ubiquitous enzymes found in microorganisms, plants, and animals, where they typically catalyze the hydrolysis of β-1,4-glycosidic bonds at the non-reducing end of oligosaccharides and glycosides.[5][6] Their effective use in synthesis requires a fundamental understanding of their dual functionality.

Sources and Selection

The choice of β-glucosidase is a critical determinant of synthesis efficiency. While they are widely available, enzymes from different sources exhibit significant variations in their properties.

-

Microbial Sources : Fungi such as Aspergillus niger and Trichoderma reesei, and bacteria like Streptomyces griseus are prolific producers of β-glucosidases.[5][7][8] Microbial enzymes are often preferred for industrial applications due to rapid production, ease of genetic manipulation, and the availability of thermostable variants.[8]

-

Plant Sources : Almonds (emulsin) are a classic source of β-glucosidase and have been successfully used for glycoside synthesis.[9][10] Plant-derived enzymes can be highly effective but may have lower thermal stability compared to microbial counterparts.[5]

Table 1: Comparative Properties of β-Glucosidases from Various Sources

| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics |

|---|---|---|---|

| Aspergillus niger | 4.0 - 6.0 | 60 - 70 | High activity, widely used commercially (e.g., Novozym 188), good for biomass hydrolysis.[5][8][11] |

| Trichoderma reesei | 4.0 - 5.0 | 60 - 75 | Part of the cellulase system, often requires supplementation for full hydrolysis.[5] |

| Streptomyces griseus | 6.9 | 69 | Good thermostability, successfully used for alkyl glucoside synthesis.[7] |

| Almond (emulsin) | 5.0 - 6.0 | 40 - 60 | Well-characterized, effective for synthesis but may be less thermostable.[5] |

| Paecilomyces thermophila | 6.2 | 75 | High thermostability and significant transglycosylation activity.[12] |

The Catalytic Duality: Hydrolysis vs. Synthesis

β-Glucosidases belonging to retaining glycoside hydrolase families (e.g., GH1, GH3) operate via a double-displacement mechanism involving two key carboxylic acid residues (aspartic or glutamic acid) at the active site.[5][13] This mechanism is the key to their synthetic potential.

-

Glycosylation : One acidic residue acts as a nucleophile, attacking the anomeric carbon of the glucosyl donor. The other residue acts as a general acid, protonating the glycosidic oxygen, which leads to the departure of the aglycone and the formation of a covalent glucosyl-enzyme intermediate.[3][5][13]

-

Deglycosylation : The intermediate is then attacked by a nucleophile.

The central challenge in enzymatic synthesis is to favor the synthetic pathway over the competing and often dominant hydrolytic pathway.

Figure 1: General catalytic mechanism of a retaining β-glucosidase.

Synthesis Strategies and Process Optimization

The yield of ethyl β-D-glucopyranoside is governed by a delicate balance between thermodynamics and kinetics. Two primary strategies are employed: reverse hydrolysis and transglycosylation.

Reverse Hydrolysis

This thermodynamically controlled approach forces the reversal of the natural hydrolytic reaction.[5] It is achieved by manipulating the equilibrium through high substrate concentrations (glucose and ethanol) and, critically, by reducing the water activity (a_w) in the reaction medium.

-

Causality : According to Le Chatelier's principle, increasing reactant concentration (glucose, ethanol) and decreasing product concentration (water) shifts the equilibrium toward product formation. A conversion of over 60% has been reported using this method.[9][15]

Transglycosylation

This kinetically controlled approach uses an activated glucosyl donor (e.g., cellobiose, p-nitrophenyl-β-D-glucopyranoside) instead of glucose.[3][16] The enzyme cleaves the donor and transfers the glucosyl moiety to the ethanol acceptor.

-

Causality : This method is often faster as it bypasses the high activation energy required for the direct condensation of glucose and ethanol. The yield depends on the competition between ethanol and water as nucleophiles for the glucosyl-enzyme intermediate.[16] The ratio of synthesis to hydrolysis (r_s/r_h) is a key metric for evaluating the effectiveness of a transglycosylation reaction.[17]

Critical Parameter Optimization

Fine-tuning reaction conditions is essential to maximize the synthesis-to-hydrolysis ratio.

-

Water Activity (a_w) : This is arguably the most critical parameter. Reducing water content suppresses the competing hydrolysis reaction.[3] This can be achieved by using high concentrations of ethanol or by incorporating water-miscible organic co-solvents like acetonitrile or tert-butanol.[18][19] However, extremely low water levels can denature the enzyme, which requires a thin layer of bound water for its conformational integrity.

-

Substrate Concentration : In reverse hydrolysis, a high molar excess of ethanol over glucose is typically used to favor the synthetic route.[9] However, high concentrations of ethanol can also lead to enzyme inhibition or denaturation, requiring careful optimization.[19] High glucose concentrations can cause substrate inhibition in some β-glucosidases.[20]

-

pH and Temperature : The optimal pH for synthesis is often similar to the hydrolytic optimum, typically in the range of 4.0-7.0.[5][11] Temperature affects both reaction rate and enzyme stability. While higher temperatures can increase the initial rate, they may also lead to faster enzyme deactivation. Thermostable enzymes are highly advantageous for operating at elevated temperatures, which can also improve substrate solubility.[7]

-

Enzyme Immobilization : Immobilizing the β-glucosidase offers significant process advantages. It allows for easy separation of the catalyst from the reaction mixture, facilitates continuous processing, and often enhances enzyme stability (e.g., thermal and solvent stability).[3][7] Immobilization on supports like zinc oxide nanoparticles or within calcium alginate beads has proven effective for alkyl glucoside synthesis.[7][10]

Table 2: Influence of Key Parameters on Ethyl Glucoside Synthesis

| Parameter | Condition | Rationale / Effect | Potential Drawback |

|---|---|---|---|

| Water Content | Low (e.g., <10% v/v) | Suppresses hydrolysis, shifts equilibrium towards synthesis.[3] | Enzyme denaturation if too low. |

| Ethanol:Glucose Ratio | High Molar Excess | Increases probability of ethanol acting as a nucleophile.[9] | Ethanol-induced enzyme inhibition/denaturation.[19] |

| Temperature | Optimized (e.g., 50-65°C) | Balances reaction kinetics with enzyme stability.[11] | Above optimum leads to rapid enzyme deactivation. |

| Enzyme State | Immobilized | Improves stability, allows reuse, simplifies purification.[7][17] | Potential for mass transfer limitations. |

Experimental Protocols: A Practical Guide

The following protocols provide a validated framework for the synthesis and purification of ethyl β-D-glucopyranoside.

Workflow Overview

Figure 2: Step-by-step workflow for enzymatic synthesis and purification.

Protocol 1: Immobilization of β-Glucosidase in Calcium Alginate

This protocol describes a widely used entrapment method that is gentle and effective.[10]

-

Prepare Sodium Alginate Solution : Dissolve 2.0 g of sodium alginate in 100 mL of deionized water with gentle heating and stirring to form a homogenous, viscous solution. Allow to cool to room temperature.

-

Prepare Enzyme Solution : Dissolve a known quantity of β-glucosidase (e.g., 500 mg of enzyme powder from Aspergillus niger) in 10 mL of 0.1 M citrate buffer (pH 5.0).

-

Encapsulation : Add the enzyme solution to the sodium alginate solution and mix gently but thoroughly to avoid introducing excessive air bubbles.

-

Bead Formation : Extrude the alginate-enzyme mixture dropwise (using a syringe with a 22-gauge needle) into a gently stirring solution of 0.2 M calcium chloride (CaCl₂). Maintain a dropping height of approximately 10 cm.

-

Curing : Allow the newly formed beads to harden in the CaCl₂ solution for at least 60 minutes at 4°C.

-

Washing : Decant the CaCl₂ solution and wash the beads several times with deionized water and finally with the reaction buffer (0.1 M citrate buffer, pH 5.0) to remove excess calcium ions and any unbound enzyme.

-

Storage : The immobilized enzyme beads can be stored in buffer at 4°C until use.

Protocol 2: Synthesis via Reverse Hydrolysis

This protocol is based on optimized conditions reported for ethyl β-D-glucopyranoside synthesis.[9][21]

-

Prepare Substrate Solution : In a 250 mL jacketed glass reactor connected to a temperature controller, dissolve 20 g of D-glucose in 180 mL of absolute ethanol. This creates a high ethanol concentration to minimize water activity.

-

Set Reaction Temperature : Set the reactor temperature to 55°C and allow the substrate mixture to equilibrate.

-

Initiate Reaction : Add approximately 15 g (wet weight) of the prepared immobilized β-glucosidase beads to the reactor.

-

Incubate : Maintain the reaction at 55°C with gentle agitation (e.g., 150 rpm) for 24-48 hours.

-

Monitor Progress : Periodically take small aliquots (e.g., 100 µL) from the reaction mixture. Terminate the enzymatic activity in the aliquot immediately (e.g., by boiling for 5 minutes or adding a quenching solvent). Analyze the sample by HPLC to monitor the consumption of glucose and the formation of ethyl β-D-glucopyranoside.

-

Terminate Reaction : Once the reaction has reached the desired conversion (or equilibrium), stop the reaction by filtering out the immobilized enzyme beads. The beads can be washed and stored for reuse.

Protocol 3: Purification by Cation Exchange Chromatography

The primary impurity after the reaction is unreacted glucose. Chromatographic separation is highly effective for purification.[9][15]

-

Pre-treatment : The crude reaction mixture should be concentrated under reduced pressure to remove the bulk of the ethanol, as ethanol can interfere with the chromatographic separation.[15] The residue is then redissolved in deionized water.

-

Column Preparation : Pack a chromatography column with a weak acid cation exchange resin (e.g., Amberlite CG50) and equilibrate it thoroughly with deionized water. Resins in the Na+ form have shown good separation performance.[9]

-

Loading : Load the concentrated and redissolved reaction mixture onto the top of the column.

-

Elution : Elute the column with deionized water at a controlled flow rate. The separation is based on hydrophobic interactions; ethyl β-D-glucopyranoside is more retained than the highly polar glucose.

-

Fraction Collection : Collect fractions and analyze them (e.g., by TLC or HPLC) to identify those containing pure ethyl β-D-glucopyranoside.

-

Pooling and Concentration : Pool the pure fractions and remove the water via lyophilization or rotary evaporation to obtain the final product as a solid. Over 99% purity can be achieved with this method.[15][21]

Challenges and Future Perspectives

While enzymatic synthesis is promising, challenges remain. Low yields due to competing hydrolysis and product inhibition can be problematic. Future advancements will likely focus on:

-

Protein Engineering : Modifying the active site of β-glucosidases through site-directed mutagenesis to enhance their transglycosylation activity and reduce their hydrolytic function is a key area of research.[16][22] Engineering enzymes with higher tolerance to organic solvents and temperature will further improve process robustness.[13]

-

Process Intensification : The development of continuous reactor systems, such as packed-bed reactors with immobilized enzymes, and the integration of in-situ product removal techniques can overcome equilibrium limitations and improve overall productivity.

-

Novel Solvent Systems : The use of ionic liquids and deep eutectic solvents is being explored as alternative reaction media that can enhance substrate solubility and favor the synthetic pathway.[14]

Conclusion

The enzymatic synthesis of ethyl β-D-glucopyranoside represents a powerful application of biocatalysis, offering a selective, efficient, and environmentally benign alternative to traditional chemical routes. A thorough understanding of the β-glucosidase catalytic mechanism, coupled with rigorous optimization of reaction parameters—particularly water activity, substrate ratios, and enzyme stability—is paramount for success. By leveraging strategies such as enzyme immobilization and advanced purification techniques, high-purity ethyl β-D-glucopyranoside can be produced for a variety of high-value applications. Continued innovation in enzyme engineering and bioprocess design will further unlock the potential of this green technology.

References

- Li, L., et al. (2025).

- Ahmed, A., et al. (2017). Microbial β-Glucosidase: Sources, Production and Applications. Journal of Applied & Environmental Microbiology, 5(1), 31-46.

- Lundemo, M., et al. (2017).

- de Giuseppe, T., et al. (2018).

- Dalgar, D., et al. (2017). β-Glucosidase from Streptomyces griseus: Nanoparticle immobilisation and application to alkyl glucoside synthesis.

-

Lundemo, M., et al. (2020). Improved Alkyl Glycoside Synthesis by trans-Glycosylation through Tailored Microenvironments of Immobilized β-Glucosidase. ResearchGate. [Link]

-

Author unknown. (2025). Synthesis of naturally occurring β-D-glucopyranoside based on enzymatic β-glycosidation. ResearchGate. [Link]

-

Ahmed, A., et al. (2017). Microbial β-Glucosidase: Sources, Production and Applications. I.R.I.S.. [Link]

-

Uchiyama, T., et al. (2013). Characterization of a Novel β-Glucosidase from a Compost Microbial Metagenome with Strong Transglycosylation Activity. Journal of Biological Chemistry, 288(25), 18247-18256. [Link]

-

Ahmed, A., et al. (2017). Microbial β-Glucosidase: Sources, Production and Applications. ResearchGate. [Link]

-

Author unknown. (n.d.). Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside. LUTPub. [Link]

-

Ahmed, A., et al. (2017). Microbial β-Glucosidase: Sources, Production and Applications. Semantic Scholar. [Link]

-

Chen, J., et al. (2018). Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis. PLoS One, 13(10), e0204488. [Link]

-

Kaulpiboon, J., et al. (2020). Synthesis of long-chain alkyl glucosides via reverse hydrolysis reactions catalyzed by an engineered β-glucosidase. Enzyme and Microbial Technology, 140, 109591. [Link]

-

Armstrong, Z., et al. (2015). Solvent and α-secondary kinetic isotope effects on β-glucosidase. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10, Part A), 1317-1322. [Link]

-

Author unknown. (n.d.). Chromatographic separation of ethyl-β-D-glucopyranoside and D-glucose with steady-state recycling chromatography. ResearchGate. [Link]

-

Yan, Q. J., et al. (2008). Characterization of a Thermostable Extracellular β-Glucosidase with Activities of Exoglucanase and Transglycosylation from Paecilomyces thermophila. Journal of Agricultural and Food Chemistry, 56(15), 6445-6451. [Link]

-

Author unknown. (n.d.). Synthesis of Alkyl Polyglycosides From Glucose and Xylose for Biobased Surfactants: Synthesis, Properties, and Applications. ResearchGate. [Link]

-

Author unknown. (n.d.). Effect of Water Miscible Organic Solvents on Kinetics of a Thermostable β-Glycosidase. Taylor & Francis Online. [Link]

-

Author unknown. (n.d.). β-Glucosidase catalyzed synthesis of alkyl glucosides via reverse... ResearchGate. [Link]

-

Sharma, M., et al. (2014). β-Glycosidases: An alternative enzyme based method for synthesis of alkyl-glycosides. ResearchGate. [Link]

-

Kaulpiboon, J., et al. (2020). Synthesis of Long-Chain Alkyl Glucosides via Reverse Hydrolysis Reactions Catalyzed by an Engineered β-Glucosidase. ResearchGate. [Link]

-

de Morais, M. A. D. C., et al. (2021). Functional properties and potential application of ethanol tolerant β-glucosidases from Pichia ofunaensis and Trichosporon multisporum yeasts. AMB Express, 11(1), 159. [Link]

-

Hrmova, M., et al. (2016). An automated method to evaluate the enzyme kinetics of β-glucosidases. The FEBS Journal, 283(24), 4596-4613. [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl D-glucopyranoside. PubChem Compound Database. [Link]

-

Author unknown. (2025). Alkyl glucoside synthesis using Thai rosewood β-glucosidase. ResearchGate. [Link]

-

El-Ghonemy, D. H. (2021). Optimization of extracellular ethanol-tolerant β-glucosidase production from a newly isolated Aspergillus sp. DHE7 via solid state fermentation using jojoba meal as substrate: purification and biochemical characterization for biofuel preparation. AMB Express, 11(1), 46. [Link]

-

Dalgar, D., et al. (2019). The Statistical Optimisation of Recombinant β-glucosidase Production through a Two-Stage, Multi-Model, Design of Experiments Approach. International Journal of Molecular Sciences, 20(14), 3521. [Link]

-

Vijayakumar, S., & Divakar, S. (2008). Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond. Biotechnology and Bioprocess Engineering, 13(5), 626-632. [Link]

-

Ooi, Y., et al. (1985). Enzymic Formation of β-Alkyl Glycosides by β-Galactosidase from Aspergillus oryzae and Its Application to the Synthesis of Chemically Unstable Cardiac Glycosides. Chemical and Pharmaceutical Bulletin, 33(5), 1808-1814. [Link]

-

Yang, M., et al. (2022). Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review. Catalysts, 12(10), 1239. [Link]

-

Liu, Y., et al. (2017). Enzymatic synthesis of vitexin glycosides and their activity. RSC Advances, 7(64), 40384-40390. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ethyl D-glucopyranoside | 3198-49-0 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. The Statistical Optimisation of Recombinant β-glucosidase Production through a Two-Stage, Multi-Model, Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Microbial β-Glucosidase: Sources, Production and Applications [pubs.sciepub.com]

- 7. β-Glucosidase from Streptomyces griseus: Nanoparticle immobilisation and application to alkyl glucoside synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. iris.uniroma1.it [iris.uniroma1.it]

- 9. researchgate.net [researchgate.net]

- 10. Enzymatic synthesis of cholecalciferol glycosides using β-glucosidase from sweet almond - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Optimization of extracellular ethanol-tolerant β-glucosidase production from a newly isolated Aspergillus sp. DHE7 via solid state fermentation using jojoba meal as substrate: purification and biochemical characterization for biofuel preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Recent Advances in β-Glucosidase Sequence and Structure Engineering: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Engineering Thermotoga maritima β-glucosidase for improved alkyl glycosides synthesis by site-directed mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Effect of Water Miscible Organic Solvents on Kinetics of a Thermostable β-Glycosidase | Semantic Scholar [semanticscholar.org]

- 19. Functional properties and potential application of ethanol tolerant β-glucosidases from Pichia ofunaensis and Trichosporon multisporum yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Characterization of a Novel β-Glucosidase from a Compost Microbial Metagenome with Strong Transglycosylation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Enzymatic Synthesis, Recovery, and Purification of Ethyl β-ᴅ-glucopyranoside - LUTPub [lutpub.lut.fi]

- 22. Eliminating hydrolytic activity without affecting the transglycosylation of a GH1 β-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Acid-Catalyzed Formation of Ethyl D-Glucopyranoside

This guide provides a comprehensive examination of the acid-catalyzed synthesis of ethyl D-glucopyranoside, a classic yet fundamentally important reaction in carbohydrate chemistry. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of steps to explore the underlying mechanistic principles, the rationale behind experimental design, and the robust characterization required for success.

Introduction: The Significance of Glycosylation

Glycosides, compounds in which a sugar group is bonded to another functional group via a glycosidic bond, are ubiquitous in nature and central to a vast array of biological processes. The synthesis of these molecules, known as glycosylation, is a cornerstone of glycochemistry and drug discovery. The Fischer glycosylation, first developed by Emil Fischer between 1893 and 1895, remains a direct and valuable method for preparing simple alkyl glycosides from unprotected sugars.[1] This guide focuses on the specific application of this reaction to the synthesis of ethyl D-glucopyranoside from D-glucose and ethanol, using a strong acid catalyst. Understanding this mechanism provides a foundational model for more complex glycosylation strategies.

The Fischer Glycosylation: A Mechanistic Deep Dive

The Fischer glycosylation is an acid-catalyzed reaction where a monosaccharide, like glucose, reacts with an alcohol to form a glycoside.[2][3] This process is an equilibrium reaction that, without careful control, can yield a mixture of anomers (α and β) and ring size isomers (pyranosides and furanosides).[1]

The Reactants: Glucose and Ethanol

-

D-Glucose: In solution, D-glucose exists in equilibrium between its open-chain aldehyde form and, more predominantly, its cyclic hemiacetal forms. The five-membered ring (furanose) and six-membered ring (pyranose) structures are both present, with the pyranose form being the most stable. Each cyclic form has two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1).

-

Ethanol: Serves as both the nucleophile and the solvent in this reaction. Using it in large excess helps to drive the equilibrium towards the product side.

The Role of the Acid Catalyst

A strong Brønsted acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is essential. Its primary role is to protonate the anomeric hydroxyl group of the glucose hemiacetal. This protonation converts the hydroxyl group into a good leaving group (water), facilitating the formation of a key reactive intermediate. The acid catalyzes the reaction, allowing it to proceed at a reasonable rate.[4]

The Core Mechanism: A Step-by-Step Pathway

The reaction proceeds through a mechanism that can be described as a continuum between a unimolecular SN1 and a bimolecular SN2 pathway, though it is most often depicted involving a discrete carbocation intermediate.[5][6][7]

-

Protonation of the Anomeric Hydroxyl: The acid catalyst protonates the hydroxyl group at the anomeric carbon (C1) of the D-glucose pyranose ring.

-

Formation of the Oxocarbenium Ion: The protonated hydroxyl group departs as a molecule of water. The resulting species is a resonance-stabilized carbocation known as a glycosyl oxocarbenium ion.[8] This planar, sp²-hybridized intermediate is highly electrophilic.[6][8]

-

Nucleophilic Attack: An ethanol molecule, acting as a nucleophile, attacks the electrophilic anomeric carbon of the oxocarbenium ion. This attack can occur from either the top (axial) or bottom (equatorial) face of the planar intermediate, leading to the formation of both α- and β-anomers.

-

Deprotonation: A final deprotonation step, typically involving another molecule of ethanol or the conjugate base of the catalyst, yields the neutral ethyl D-glucopyranoside product and regenerates the acid catalyst.

Anomeric Control: Kinetic vs. Thermodynamic Products

The stereochemical outcome of the Fischer glycosylation is a classic example of kinetic versus thermodynamic control.[9][10]

-

Kinetic Control: At shorter reaction times and lower temperatures, the reaction favors the formation of the kinetic product, which is the product that is formed fastest.[11] Initially, a mixture of furanosides (five-membered rings) and pyranosides (six-membered rings) is formed. The furanosides are often the initial kinetic products.[1][3]

-

Thermodynamic Control: With longer reaction times and/or higher temperatures, the reaction reaches equilibrium.[11][12] The various isomers can interconvert through the open-chain or oxocarbenium ion intermediates. Under these conditions, the most thermodynamically stable product will predominate. For D-glucose, the ethyl α-D-glucopyranoside is the thermodynamic product due to the stabilizing influence of the anomeric effect.[1]

Experimental Protocol: Synthesis of Ethyl D-Glucopyranoside

This protocol describes a standard laboratory procedure for the synthesis of ethyl D-glucopyranoside under conditions that favor the thermodynamically controlled product. This is a self-validating workflow, incorporating in-process checks to ensure reaction completion before proceeding.

Materials and Reagents

| Reagent/Material | Quantity | Purpose |

| D-Glucose (anhydrous) | 10.0 g | Starting Material |

| Ethanol (absolute) | 100 mL | Reagent & Solvent |

| Sulfuric Acid (conc.) | 1.0 mL | Catalyst |

| Sodium Carbonate | ~2.0 g | Neutralizing Agent |

| Deionized Water | 50 mL | Workup |

| Ethyl Acetate | 100 mL | Extraction |

| Hexane | 50 mL | Extraction |

| Anhydrous MgSO₄ | ~5.0 g | Drying Agent |

| TLC Plates (Silica Gel) | As needed | Reaction Monitoring |

| TLC Eluent | 9:1 (v/v) Ethyl Acetate:Methanol | Mobile Phase |

Step-by-Step Experimental Workflow

-

Reaction Setup: Suspend 10.0 g of anhydrous D-glucose in 100 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Causality: Using absolute (anhydrous) ethanol is critical. Water can compete as a nucleophile, leading to the hydrolysis of the product back to glucose, shifting the equilibrium unfavorably.[13]

-

-

Catalyst Addition: Cool the suspension in an ice-water bath. Slowly and carefully add 1.0 mL of concentrated sulfuric acid dropwise with vigorous stirring.

-

Reaction & Reflux: Remove the ice bath and heat the mixture to reflux using a heating mantle. Let the reaction proceed under reflux for 4-6 hours.

-

In-Process Control (TLC): After 4 hours, take a small aliquot of the reaction mixture, neutralize it with a pinch of sodium carbonate, and spot it on a TLC plate against a spot of the D-glucose starting material. Elute with 9:1 Ethyl Acetate:Methanol. The reaction is complete when the glucose spot (typically at the baseline) has disappeared.

-

Trustworthiness: This step validates that the starting material has been consumed before committing to the workup, preventing wasted effort on an incomplete reaction.

-

-

Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly add solid sodium carbonate in small portions until effervescence ceases.

-

Causality: This step is crucial to quench the acid catalyst, preventing it from catalyzing the reverse (hydrolysis) reaction during the aqueous workup.

-

-

Solvent Removal: Filter the neutralized mixture to remove the salts. Concentrate the filtrate using a rotary evaporator to remove the bulk of the ethanol.

-

Purification (Optional): The resulting syrup, containing the product and some unreacted starting material or byproducts, can be purified by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane, followed by ethyl acetate/methanol mixtures.

Characterization and Data Analysis

Confirmation of the product structure and anomeric ratio is typically achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. The chemical shifts of the anomeric protons (H1) are particularly diagnostic.

| Proton | Typical ¹H NMR Chemical Shift (δ, ppm) in D₂O | Multiplicity | Key Feature |

| α-anomer H1 | ~4.95 | Doublet | Smaller coupling constant (J ≈ 3.5 Hz) |

| β-anomer H1 | ~4.40 | Doublet | Larger coupling constant (J ≈ 8.0 Hz) |

| -CH₂- (Ethyl) | ~3.5-3.7 | Multiplet | |

| -CH₃ (Ethyl) | ~1.20 | Triplet |

-

Rationale: The coupling constant (J-value) between H1 and H2 is dependent on the dihedral angle between them. In the α-anomer (axial H1), the angle to the equatorial H2 is ~60°, resulting in a small J-value. In the β-anomer (equatorial H1), the angle to the axial H2 is ~180°, resulting in a large J-value. This difference allows for unambiguous assignment and quantification of the anomeric ratio.

Troubleshooting and Advanced Considerations

-

Problem: Significant Charring/Dark Color:

-

Cause: The acid was added too quickly or at too high a temperature. Concentrated sulfuric acid is a strong dehydrating agent.[14]

-

Solution: Ensure adequate cooling and slow, dropwise addition of the catalyst.

-

-

Problem: Incomplete Reaction (Glucose Remains):

-

Cause: Insufficient reaction time, insufficient catalyst, or presence of water in the ethanol.

-

Solution: Extend the reflux time, ensure anhydrous conditions, or add a small additional amount of catalyst.

-

-

Catalyst Choice: While H₂SO₄ is common, solid acid catalysts like Amberlyst-15 or metal-based Lewis acids can also be used, sometimes offering easier separation and milder conditions.[16]

Conclusion

The acid-catalyzed formation of ethyl D-glucopyranoside is a foundational reaction that perfectly illustrates key principles of organic chemistry, including catalysis, equilibrium, and stereochemical control. By understanding the nuances of the Fischer glycosylation mechanism—from the initial protonation to the formation of the critical oxocarbenium ion intermediate—researchers can effectively control the reaction to favor the desired thermodynamic product. The robust experimental design, featuring in-process controls and definitive characterization methods, ensures the reliable and reproducible synthesis of this simple yet important glycoside, providing a scalable platform for applications in research and development.

References

-

Wikipedia. Fischer glycosidation. [Link]

-

Ardèvol, A., & Rovira, C. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. Accounts of Chemical Research, 54(10), 2425–2436. [Link]

-

Ardèvol, A., & Rovira, C. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. PMC. [Link]

-

Aarhus University. (2022). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

-

Wang, F., et al. (2022). Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. RSC Publishing. [Link]

-

Crich, D. (2010). A propos of glycosyl cations and the mechanism of chemical glycosylation. Comptes Rendus Chimie, 13(1-2), 108-121. [Link]

-

Jung, J., et al. (2021). Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. ResearchGate. [Link]

-

Wikipedia. Oxocarbenium. [Link]

-

American Diabetes Association. (2021). Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions. ADDI. [Link]

-

Hansen, M. F., et al. (2023). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Publications. [Link]

-

ResearchGate. Sulfamic-acid-catalyzed Fischer glycosylation of glucose with benzyl alcohol. [Link]

-

ResearchGate. The quasi‐homo anomeric effect on the stereoselectivity of glycosyl radicals and preferred conformations. [Link]

-

MDPI. (2021). Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions. MDPI. [Link]

-

Ashenhurst, J. (2018). Key Reactions Of Sugars: Glycosylation and Protection. Master Organic Chemistry. [Link]

-

Wikipedia. Thermodynamic and kinetic reaction control. [Link]

-

Reddit. (2024). Kinetic vs Thermodynamic "control" and "product". Reddit. [Link]

-

Ashenhurst, J. (2012). Kinetic vs Thermodynamic Products. Master Organic Chemistry. [Link]

-

Dalal Institute. Kinetic and Thermodynamic Control. [Link]

-

Westin, J. Kinetic Control Versus Thermodynamic Control Of A Reaction. Jack Westin. [Link]

-

ResearchGate. (2022). Effect of Sulfuric Acid and Hydrochloric Catalysts on Glucose Substrate. ResearchGate. [Link]

-

Chemistry Stack Exchange. (2023). Why sulfuric acid is used in esterification of alcohol and carboxylic acid anhydride?. Chemistry Stack Exchange. [Link]

-

Quora. (2020). What is the effect when sulphuric acid reacts with glucose, fructose, sucrose, maltose, and starch?. Quora. [Link]

Sources

- 1. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glycosyl Oxocarbenium Ions: Structure, Conformation, Reactivity, and Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A propos of glycosyl cations and the mechanism of chemical glycosylation [comptes-rendus.academie-sciences.fr]

- 8. Oxocarbenium - Wikipedia [en.wikipedia.org]

- 9. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]

- 10. jackwestin.com [jackwestin.com]

- 11. reddit.com [reddit.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. echemi.com [echemi.com]

- 15. quora.com [quora.com]

- 16. pubs.rsc.org [pubs.rsc.org]

Stereoselectivity in the synthesis of ethyl D-glucopyranoside anomers

An In-Depth Technical Guide to the Stereoselective Synthesis of Ethyl D-Glucopyranoside Anomers

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the core principles and field-proven methodologies for the stereoselective synthesis of the α and β anomers of ethyl D-glucopyranoside. Moving beyond simple protocols, this document elucidates the causal mechanisms behind experimental choices, ensuring a robust and reproducible understanding of glycosylation chemistry.

Foundational Principles of Stereoselectivity in Glycosylation

The controlled formation of a glycosidic bond is a cornerstone of carbohydrate chemistry.[1] The stereochemical outcome at the anomeric center (C-1) is dictated by a delicate interplay of electronic effects, steric hindrance, and the strategic use of protecting groups.[2][3] Understanding these factors is paramount to selectively synthesizing either the α- or β-anomer of ethyl D-glucopyranoside.

The Anomeric Effect: The Driving Force for α-Selectivity

The anomeric effect is a critical stereoelectronic phenomenon that describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position rather than the sterically less hindered equatorial position.[4][5] This stabilization arises from a favorable orbital interaction between the lone pair of the ring oxygen and the antibonding (σ*) orbital of the C1-substituent bond. In the context of ethyl D-glucopyranoside, this effect renders the α-anomer, where the ethoxy group is axial, the thermodynamically more stable product.[6][7] Syntheses that proceed under thermodynamic control will, therefore, predominantly yield the α-anomer.

Neighboring Group Participation: A Powerful Tool for β-Selectivity

Achieving high β-selectivity often relies on a kinetic strategy known as neighboring group participation.[8] When a protecting group on the adjacent C-2 carbon (e.g., an acetyl or benzoyl ester) is present, it can act as an intramolecular nucleophile.[9][10] During the reaction, this "participating group" attacks the transient oxocarbenium ion intermediate from the α-face, forming a stable, bicyclic dioxolenium ion.[11][12] This intermediate effectively shields the α-face of the sugar, forcing the incoming nucleophile (ethanol) to attack exclusively from the β-face in an SN2-like manner.[8][12] This mechanism reliably produces the 1,2-trans product, which for D-glucose is the β-anomer.[8]

Synthesis of Ethyl α-D-Glucopyranoside (The Thermodynamic Product)

The synthesis of the α-anomer is typically achieved using methods that allow the reaction to reach thermodynamic equilibrium. The Fischer glycosidation is the classic and most direct approach.

The Fischer Glycosidation Method

Developed by Emil Fischer, this method involves reacting an unprotected aldose with an alcohol in the presence of an acid catalyst.[6][7] The reaction is an equilibrium process.[6] While initial product formation may yield a mixture of furanosides and pyranosides, extended reaction times allow for equilibration to the most stable pyranoside form, which is the α-anomer.[6][7]

The reaction proceeds through several equilibrium steps:

-

Protonation: The acid catalyst protonates the anomeric hydroxyl group of the cyclic hemiacetal form of glucose.

-

Ring Opening: The protonated hemiacetal opens to form a protonated acyclic aldehyde.

-

Oxocarbenium Ion Formation: Loss of water from the protonated species generates a resonance-stabilized oxocarbenium ion.

-

Nucleophilic Attack: Ethanol attacks the oxocarbenium ion.

-

Ring Closure: The hydroxyl group at C-5 attacks the newly formed acetal carbon, reforming the pyranose ring.

-

Deprotonation: Loss of a proton yields the final ethyl glucopyranoside product.

Under prolonged reaction times, the system equilibrates, and the thermodynamically favored α-anomer predominates due to the anomeric effect.[6]

Experimental Protocol: Fischer Synthesis of Ethyl α-D-glucopyranoside

Materials:

-

D-Glucose (anhydrous)

-

Ethanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄) or Amberlite IRN 120 H+ resin[12]

-

Sodium Carbonate (Na₂CO₃)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: Suspend 10.0 g of anhydrous D-glucose in 100 mL of anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a drying tube.

-

Catalyst Addition: Cool the suspension in an ice bath. Slowly add 1.0 mL of concentrated sulfuric acid dropwise with vigorous stirring. Rationale: The acid catalyzes the formation of the glycosidic bond. Anhydrous conditions prevent hydrolysis of the product.[13][14]

-

Reflux: Remove the ice bath and heat the mixture to reflux. Maintain reflux for 12-24 hours. Rationale: Longer reaction times are necessary to ensure the reaction reaches thermodynamic equilibrium, maximizing the yield of the α-anomer.[6][7]

-

Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the acid by adding solid sodium carbonate in small portions until effervescence ceases.

-

Filtration and Concentration: Filter the mixture to remove the sodium sulfate and any unreacted glucose. Concentrate the filtrate under reduced pressure to obtain a thick syrup.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to separate the α-anomer from the minor β-anomer and other byproducts.

-

Characterization: Analyze the purified fractions using NMR spectroscopy to confirm the identity and anomeric configuration of the product.

Synthesis of Ethyl β-D-Glucopyranoside (The Kinetic Product)

The synthesis of the β-anomer requires a kinetically controlled reaction that leverages neighboring group participation to direct the stereochemistry. The Koenigs-Knorr reaction is the archetypal method for this transformation.

The Koenigs-Knorr Reaction

This reaction involves the treatment of a glycosyl halide, typically an acetobromoglucose, with an alcohol in the presence of a heavy metal salt promoter, such as silver carbonate or silver triflate.[8][15] The key to achieving β-selectivity is the presence of a participating ester group (e.g., acetate) at the C-2 position of the glycosyl donor.[8][11]

-

Activation: The promoter (e.g., Ag⁺) coordinates to the halide at the anomeric center, facilitating its departure as a silver halide salt and generating an oxocarbenium ion.

-

Neighboring Group Participation: The carbonyl oxygen of the C-2 acetate group immediately attacks the anomeric center from the α-face.

-

Dioxolenium Ion Formation: This intramolecular attack forms a rigid, bicyclic acyloxonium (dioxolenium) ion intermediate.

-

SN2 Attack: The dioxolenium ion blocks the α-face. The alcohol nucleophile (ethanol) can therefore only attack the anomeric carbon from the opposite (β) face.

-

Product Formation: This SN2 attack proceeds with inversion of configuration, opening the acyloxonium ring and forming the β-glycosidic bond.

-

Deprotection: The final step involves the removal of the acetate protecting groups (e.g., via Zemplén deacetylation) to yield the target ethyl β-D-glucopyranoside.

Experimental Protocol: Koenigs-Knorr Synthesis of Ethyl β-D-Glucopyranoside

Materials:

-

α-Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

-

Ethanol (anhydrous)

-

Silver(I) Carbonate (Ag₂CO₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium Methoxide (catalytic amount in methanol)

-

Amberlite IR-120 H⁺ resin

Procedure:

-

Reaction Setup: To a solution of α-acetobromoglucose (5.0 g) in 50 mL of anhydrous dichloromethane, add 10 mL of anhydrous ethanol.

-

Promoter Addition: Add 4.0 g of silver carbonate to the stirred solution. The flask should be protected from light (e.g., wrapped in aluminum foil). Rationale: Silver salts are light-sensitive, and Ag₂CO₃ acts as both the promoter and an acid scavenger.[8][15]

-

Reaction: Stir the mixture vigorously at room temperature for 18-24 hours. Monitor the reaction by TLC until the starting glycosyl bromide is consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove silver salts. Wash the Celite pad with dichloromethane. Concentrate the combined filtrate under reduced pressure.

-

Purification of Protected Glycoside: Purify the resulting residue by flash column chromatography (silica gel, ethyl acetate/hexanes) to isolate the fully acetylated ethyl β-D-glucopyranoside.

-

Deprotection (Zemplén Conditions): Dissolve the purified, protected product in 25 mL of anhydrous methanol. Add a catalytic amount of sodium methoxide solution (e.g., 0.1 mL of a 0.5 M solution in methanol).

-

Monitoring and Neutralization: Monitor the deacetylation by TLC. Once complete (typically < 1 hour), neutralize the reaction by adding Amberlite IR-120 H⁺ resin until the pH is neutral.

-

Final Isolation: Filter off the resin and concentrate the filtrate under reduced pressure to yield ethyl β-D-glucopyranoside as a white solid or clear syrup.[16]

Comparative Summary and Influential Factors

The choice of synthetic route is determined entirely by the desired anomeric outcome. Several factors beyond the core mechanism can influence the yield and stereoselectivity of glycosylation reactions.[2]

| Feature | Fischer Glycosidation (α-selective) | Koenigs-Knorr Reaction (β-selective) |

| Control Type | Thermodynamic | Kinetic |

| Key Principle | Anomeric Effect[4][6] | Neighboring Group Participation[8][12] |

| Starting Material | Unprotected D-Glucose | Per-O-acetylated Glycosyl Halide |

| C-2 Group | Free Hydroxyl | Participating Ester Group (e.g., Acetyl) |

| Catalyst/Promoter | Strong Acid (e.g., H₂SO₄) | Heavy Metal Salt (e.g., Ag₂CO₃) |

| Reaction Steps | Single Step Glycosylation | Multi-step (Protection, Glycosylation, Deprotection) |

| Typical Outcome | Mixture, favoring α-anomer | High selectivity for β-anomer |

Other Influential Factors:

-

Solvents: The choice of solvent can impact the stability and reactivity of intermediates. Nitrile solvents like acetonitrile can sometimes promote the formation of α-glycosides through the "nitrile effect."[17]

-

Temperature: Lower temperatures generally favor kinetic control, which can be beneficial for reactions where a specific, less stable product is desired.

-

Protecting Groups: As discussed, protecting groups are not merely passive spectators.[9][10] Non-participating ether groups (e.g., benzyl) at C-2 are used when trying to achieve α-selectivity under kinetic conditions, as they do not provide anchimeric assistance.[8][18] Conformationally rigid protecting groups, such as a 4,6-O-benzylidene acetal, can also influence the reactivity of the donor and the stereochemical outcome.[3][19]

Anomeric Characterization by NMR Spectroscopy

Unambiguous confirmation of the stereochemical outcome is essential. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assigning the anomeric configuration.[20][21]

¹H NMR Spectroscopy

The anomeric proton (H-1) provides two key pieces of information:

-

Chemical Shift (δ): The anomeric proton of an α-glucopyranoside is axial and typically resonates further downfield (δ ≈ 4.8-5.2 ppm) compared to the equatorial anomeric proton of the corresponding β-anomer (δ ≈ 4.3-4.6 ppm).[20]

-

Coupling Constant (³JH1,H2): The magnitude of the coupling constant between H-1 and H-2 is highly diagnostic.[22][23]

-

α-Anomer: H-1 (axial) and H-2 (axial) have a gauche relationship in the common ⁴C₁ chair conformation of the β-anomer. Wait, that's incorrect. In the α-anomer, H-1 is axial and H-2 is axial. No, that's not right for glucose. In D-glucose, the C-2 hydroxyl is equatorial, meaning H-2 is axial. Therefore, in the α-anomer , H-1 is axial, and the coupling to the axial H-2 is large (diaxial coupling), with a typical ³JH1,H2 value of ~7-9 Hz . Let me re-verify this. Correction: In the common ⁴C₁ chair conformation of D-glucose, the substituents at C2, C3, C4, and C5 are equatorial. This means H2, H3, H4, and H5 are axial. For the α-anomer , the C1-substituent is axial, meaning H-1 is equatorial . The coupling between an equatorial H-1 and an axial H-2 results in a small coupling constant (³JH1,H2 ≈ 2-4 Hz) . For the β-anomer , the C1-substituent is equatorial, meaning H-1 is axial . The coupling between an axial H-1 and an axial H-2 is large (diaxial coupling), resulting in a large coupling constant (³JH1,H2 ≈ 7-9 Hz) .[23] This is the correct and most reliable indicator.

-

¹³C NMR Spectroscopy

The anomeric carbon (C-1) also displays a characteristic chemical shift. The C-1 resonance of the α-anomer is typically found slightly upfield (δ ≈ 98-100 ppm) compared to the β-anomer (δ ≈ 102-104 ppm).[21][22][24]

| Anomer | Anomeric Proton (H-1) | Anomeric Carbon (C-1) |

| Ethyl α-D-glucopyranoside | δ ≈ 4.8-5.2 ppm; ³JH1,H2 ≈ 2-4 Hz | δ ≈ 98-100 ppm |

| Ethyl β-D-glucopyranoside | δ ≈ 4.3-4.6 ppm; ³JH1,H2 ≈ 7-9 Hz | δ ≈ 102-104 ppm |

References

- Factors and Strategies to Achieve Stereoselectivity of Glycosylation Reaction: A Review. (2023). International Journal of Research in Engineering and Science (IJRES).

- Demchenko, A. V. (2015).

- Zhu, Y., & Yang, B. (2015).

- Approaches to stereoselective 1,1'-glycosyl

- Glycosyl

- Kirby, A. J. (2012).

- Zhu, Y., & Yang, B. (2015).

- Controlling the stereoselectivity of glycosylation via solvent effects. (n.d.). Name of Source.

- Identification of the Anomeric Configuration. (n.d.).

- Primary Structure of Glycans by NMR Spectroscopy. (n.d.). PMC - PubMed Central - NIH.

- Glycosidation - Critical Process of Carbohydr

- Nuclear magnetic resonance spectroscopy of carbohydr

- Koenigs–Knorr reaction. (n.d.). Wikipedia.

- Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (n.d.).

- Fischer glycosid

- Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. (2025).

- NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.). CIGS.

- Reactions of Monosaccharides. (2024). Chemistry LibreTexts.

- Koenigs knorr reaction and mechanism. (n.d.). Slideshare.

- Carbohydrate Chemistry Part 3. Protecting Groups. (2020). YouTube.

- Fischer Glycosid

- Fischer glycosid

- Ethyl D-glucopyranoside. (n.d.). Benchchem.

- Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media. (2022). PMC - NIH.

- Ethyl β-D-glucopyranoside. (n.d.). Biosynth.

- Visualisation of the Fischer glycosylation with D-glucose (1) and longer bromoalcohols. (n.d.). Name of Source.

Sources

- 1. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 2. ijres.org [ijres.org]

- 3. Stereocontrolled 1,2- cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00280J [pubs.rsc.org]

- 4. On a so-called “kinetic anomeric effect” in chemical glycosylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Fischer glycosidation - Wikipedia [en.wikipedia.org]

- 7. Fischer_glycosidation [bionity.com]

- 8. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 9. mdpi.com [mdpi.com]

- 10. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Ethyl D-glucopyranoside | 34625-23-5 | Benchchem [benchchem.com]

- 13. fiveable.me [fiveable.me]

- 14. Fischer–Helferich glycosidation mechanism of glucose to methyl glycosides over Al-based catalysts in alcoholic media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 16. Ethyl β-D-glucopyranoside | 3198-49-0 | ME08168 [biosynth.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. youtube.com [youtube.com]

- 19. BJOC - Approaches to stereoselective 1,1'-glycosylation [beilstein-journals.org]

- 20. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 21. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 22. Primary Structure of Glycans by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cigs.unimo.it [cigs.unimo.it]

- 24. researchgate.net [researchgate.net]

Physical and chemical properties of ethyl D-glucopyranoside

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl D-Glucopyranoside

Introduction: The Significance of Ethyl D-Glucopyranoside

Ethyl D-glucopyranoside (EtG) is a glycoside derived from the reaction of glucose and ethanol. As an O-glycosyl compound, it consists of a glucose sugar moiety (the glycone) linked to an ethyl group (the aglycone) via a glycosidic bond.[1][2] This bond forms at the anomeric carbon (C-1) of the glucose ring, resulting in two distinct stereoisomers, or anomers: ethyl α-D-glucopyranoside and ethyl β-D-glucopyranoside. This seemingly minor stereochemical difference imparts distinct physical, chemical, and biological properties to each anomer, making a thorough understanding of these properties essential for their application.

Found in fermented foods and beverages like Japanese sake, ethyl α-D-glucopyranoside is recognized for its moisturizing properties and applications in the cosmetics industry.[3] In the realm of chemical biology, both anomers serve as valuable synthons and probes for studying carbohydrate-protein interactions and enzymatic processes.[1] For drug development professionals, alkyl glycosides are of interest as potential excipients, solubilizing agents, or as starting materials for the synthesis of more complex bioactive molecules.[4] This guide provides a detailed examination of the physical and chemical properties of both anomers of ethyl D-glucopyranoside, offering field-proven insights and methodologies for their characterization and use.

Molecular Structure and Anomerism

The core structure of ethyl D-glucopyranoside is a six-membered pyranose ring. The anomeric nature of C-1, the hemiacetal carbon, is the most critical structural feature. The orientation of the ethoxy (-OCH₂CH₃) group relative to the C-5 substituent (-CH₂OH) defines the anomer.

-

α-anomer: The ethoxy group at C-1 is on the opposite face of the ring from the -CH₂OH group at C-5 (an axial orientation in the most stable chair conformation).

-

β-anomer: The ethoxy group at C-1 is on the same face of the ring as the -CH₂OH group at C-5 (an equatorial orientation in the most stable chair conformation).

This stereoisomerism is pivotal, as enzymes and biological receptors can readily distinguish between α- and β-glycosidic linkages.[1]

Diagram 1: Anomeric Forms of Ethyl D-Glucopyranoside A simplified 2D representation showing the α- and β-anomers, highlighting the orientation of the ethoxy group at the anomeric carbon (C1).

Core Physical and Chemical Properties